molecular formula C19H21NO5S B2438341 N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide CAS No. 2034604-03-8

N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2438341
CAS No.: 2034604-03-8
M. Wt: 375.44
InChI Key: MTMFROIRHGQENW-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a benzofuran moiety linked to a sulfonamide group through a propyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where a suitable propyl halide reacts with the benzofuran derivative.

    Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Used in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with a benzofuran ring, used as a building block in organic synthesis.

    2,5-Dimethoxybenzenesulfonamide: A compound with similar functional groups but lacking the benzofuran moiety.

    N-(3-(benzofuran-2-yl)propyl)amine: A compound with a similar structure but lacking the sulfonamide group.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-2,5-dimethoxybenzenesulfonamide is unique due to the combination of the benzofuran moiety and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-23-15-9-10-18(24-2)19(13-15)26(21,22)20-11-5-7-16-12-14-6-3-4-8-17(14)25-16/h3-4,6,8-10,12-13,20H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMFROIRHGQENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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